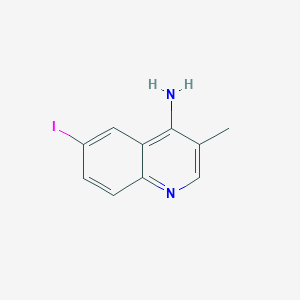

6-Iodo-3-methylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2 |

|---|---|

Molecular Weight |

284.10 g/mol |

IUPAC Name |

6-iodo-3-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9IN2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3,(H2,12,13) |

InChI Key |

RGWCYXINSRHYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=C1N)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodo-3-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the quinoline derivative, 6-iodo-3-methylquinolin-4-amine. This compound is of interest to the medicinal chemistry and drug development fields due to the established therapeutic potential of the 4-aminoquinoline scaffold. This document outlines a plausible synthetic pathway, detailed (proposed) experimental protocols, and comprehensive characterization data.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine. Modifications to the quinoline ring, such as the introduction of a methyl group at the 3-position and an iodine atom at the 6-position, can significantly influence the compound's physicochemical properties and biological activity.[1] The presence of an iodine atom can enhance binding affinity to biological targets through halogen bonding and increased lipophilicity, making this compound a molecule of interest for further investigation and as a building block for more complex therapeutic agents.[1]

Synthesis Pathway

A proposed multi-step synthesis for this compound is outlined below, commencing from the readily available starting material, 3-methyl-4-quinolinol. This pathway involves a regioselective iodination, followed by a chlorination reaction to activate the 4-position for a subsequent nucleophilic aromatic substitution with an amine source.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 6-Iodo-3-methyl-4-quinolinol

Materials:

-

3-Methyl-4-quinolinol

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-4-quinolinol in a 10% aqueous solution of sodium hydroxide.

-

In a separate beaker, prepare a solution of iodine and potassium iodide in deionized water.

-

Slowly add the iodine solution to the flask containing the 3-methyl-4-quinolinol solution with constant stirring at room temperature.

-

Continue stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 6-iodo-3-methyl-4-quinolinol.

Step 2: Synthesis of 6-Iodo-3-methyl-4-chloroquinoline

Materials:

-

6-Iodo-3-methyl-4-quinolinol

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-iodo-3-methyl-4-quinolinol.

-

Carefully add an excess of phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 6-iodo-3-methyl-4-chloroquinoline.

Step 3: Synthesis of this compound

Materials:

-

6-Iodo-3-methyl-4-chloroquinoline

-

Phenol

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Ethanol

Procedure:

-

In a sealed pressure vessel, combine 6-iodo-3-methyl-4-chloroquinoline and phenol.

-

Heat the mixture until the phenol melts and the quinoline derivative dissolves.

-

Add a concentrated solution of ammonium hydroxide to the vessel.

-

Seal the vessel and heat at a temperature of 160-180°C for 12-18 hours.

-

After cooling, open the vessel and add ethanol to the reaction mixture.

-

Heat the ethanolic solution to boiling and then allow it to cool, inducing crystallization of the product.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Characterization Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉IN₂ |

| Molecular Weight | 284.10 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO)[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H2 |

| ~8.2 | d | 1H | H5 |

| ~7.8 | dd | 1H | H7 |

| ~7.5 | d | 1H | H8 |

| ~6.5 | br s | 2H | NH₂ |

| ~2.4 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C4 |

| ~150 | C8a |

| ~148 | C2 |

| ~135 | C7 |

| ~129 | C5 |

| ~125 | C4a |

| ~122 | C3 |

| ~118 | C8 |

| ~90 | C6 |

| ~18 | CH₃ |

IR (Infrared) Spectroscopy - Expected Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium to Strong | Aromatic ring stretching |

| ~820 | Strong | C-I stretch |

MS (Mass Spectrometry) - Expected Fragmentation

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular ion) |

| 157 | [M - I]⁺ |

| 142 | [M - I - CH₃]⁺ |

| 127 | [I]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the synthetic quinoline derivative, 6-Iodo-3-methylquinolin-4-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and material science.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted physicochemical properties. These values are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉IN₂ | - |

| Molecular Weight | 284.10 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO) | [1] |

| pKa (predicted) | 8.5 - 9.5 (for the quinoline nitrogen) | Predicted based on related 4-aminoquinolines |

| logP (predicted) | 2.5 - 3.5 | Predicted based on chemical structure |

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with a commercially available precursor like 3-methylquinoline.[1] The general synthetic route involves iodination, followed by amination, and finally purification.

Experimental Protocol: A Plausible Synthetic Route

The following is a representative, detailed protocol for the synthesis of this compound, constructed from established methods for analogous quinoline derivatives.

Step 1: Iodination of 3-methylquinoline

-

To a solution of 3-methylquinoline in a suitable solvent (e.g., acetic acid), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a dropwise manner at room temperature.[1]

-

Stir the reaction mixture for a specified period (e.g., 12-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-iodo-3-methylquinoline.

Step 2: Amination of 6-iodo-3-methylquinoline

-

The introduction of the amine group at the 4-position can be achieved through various methods, including nucleophilic aromatic substitution.

-

A common approach involves the conversion of the 4-position to a better leaving group, such as a chloro group, by reacting with phosphorus oxychloride (POCl₃).

-

The resulting 4-chloro-6-iodo-3-methylquinoline is then reacted with an amino source, such as ammonia or a protected amine, in a suitable solvent and under controlled temperature conditions.

-

Alternatively, direct amination methods may be employed, though these often require specific catalysts and conditions.

Step 3: Purification

-

The crude this compound is purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.[1]

-

The purity of the final product should be assessed by analytical methods like High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The presence of the 4-amino group is a key pharmacophore in many biologically active quinolines.

Antimalarial Activity: Inhibition of Hemozoin Formation

The most well-characterized mechanism of action for 4-aminoquinolines is their antimalarial activity, which stems from their ability to interfere with the detoxification of heme in the malaria parasite.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Caption: Proposed antimalarial mechanism of action for this compound.

Anticancer Activity: Disruption of Autophagy

Recent research has highlighted the potential of 4-aminoquinolines, such as chloroquine, as anticancer agents. Their mechanism in this context is often linked to their lysosomotropic properties. These compounds can accumulate in lysosomes, raising the lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This disruption of the autophagic process can lead to the accumulation of cellular waste and ultimately trigger cancer cell death.

Caption: Potential anticancer mechanism via autophagy inhibition.

Chemical Reactivity

The functional groups of this compound—the quinoline ring, the iodo group, the methyl group, and the amino group—impart a versatile chemical reactivity.

-

Nucleophilic Substitution: The iodine atom at the 6-position can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, with the positions of substitution being influenced by the existing substituents.

-

Reactions of the Amino Group: The primary amine at the 4-position can be acylated, alkylated, or used as a handle for further functionalization.

This reactivity makes this compound a valuable building block in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a synthetic heterocyclic compound with significant potential in drug discovery and development. Its physicochemical properties, while not fully characterized experimentally, can be reasonably predicted, aiding in its application in research. The established biological activities of the broader 4-aminoquinoline class provide a strong rationale for investigating this compound's efficacy as an antimalarial, anticancer, and antibacterial agent. The synthetic routes, though requiring optimization for this specific molecule, are well-precedented. This technical guide serves as a foundational resource for researchers looking to explore the therapeutic and material science applications of this compound. Further experimental validation of its properties and biological activities is warranted.

References

Spectroscopic data for 6-Iodo-3-methylquinolin-4-amine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Iodo-3-methylquinolin-4-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | s | 1H | H2 |

| ~ 8.0 | d | 1H | H5 |

| ~ 7.8 | dd | 1H | H7 |

| ~ 7.5 | d | 1H | H8 |

| ~ 6.0 | br s | 2H | -NH₂ |

| ~ 2.4 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C4 |

| ~ 148 | C8a |

| ~ 140 | C2 |

| ~ 138 | C7 |

| ~ 130 | C5 |

| ~ 125 | C4a |

| ~ 122 | C3 |

| ~ 118 | C8 |

| ~ 90 | C6 |

| ~ 18 | -CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Methyl Group |

| 1650 - 1580 | Strong | N-H bend | Primary Amine |

| 1600 - 1450 | Strong | C=C stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) | Aromatic Amine |

| ~ 500 | Medium | C-I stretch | Iodo-aromatic |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion | Notes |

| 284.98 | [M+H]⁺ | Molecular ion peak (for C₁₀H₉IN₂) |

| 268 | [M-NH₂]⁺ | Loss of the amino group |

| 157 | [M-I]⁺ | Loss of the iodine atom |

| 142 | [M-I-CH₃]⁺ | Subsequent loss of the methyl group |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by vortexing.

-

Instrument : A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the preferred method for its simplicity.[1]

-

KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

-

Instrument : A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument : A mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[3]

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

-

The instrument will detect the protonated molecule [M+H]⁺.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized compound and the structural numbering of this compound for spectral assignment.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Chemical structure and atom numbering for spectral assignment.

References

The Core Mechanism of Action of Iodo-Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodo-quinoline compounds, a class of halogenated quinolines, have a rich history in medicine, initially utilized for their potent amoebicidal, antibacterial, and antifungal properties. More recently, their therapeutic potential has been explored in the context of neurodegenerative diseases and cancer. This guide provides an in-depth exploration of the multifaceted mechanisms of action of iodo-quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The biological activities of iodo-quinoline compounds stem from a combination of key molecular interactions, primarily centered around their ability to chelate metal ions and interfere with fundamental cellular processes.

Metal Ion Chelation: A Double-Edged Sword

A central mechanism underpinning the diverse effects of iodo-quinolines is their ability to act as metal chelators, binding to divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][2][3] This chelation activity has profound and varied consequences depending on the cellular context.

-

Antimicrobial and Antifungal Activity: In pathogenic microorganisms, essential enzymatic processes are often dependent on metal ion cofactors. By sequestering these ions, iodo-quinolines can effectively inactivate crucial enzymes involved in metabolism and growth, leading to microbial cell death.[2][4] Iodoquinol, for instance, is believed to exert its amoebicidal effect by chelating ferrous ions necessary for the parasite's metabolism.[4][5]

-

Anticancer Activity: In cancer cells, the dysregulation of metal homeostasis can be exploited. Clioquinol, a prominent iodo-quinoline, has been shown to induce apoptosis in cancer cells, an effect that is more pronounced in the presence of zinc.[6][7] This suggests that the formation of a clioquinol-zinc complex may be a critical step in its anticancer activity.

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, the chelation of copper and zinc by clioquinol is thought to help dissolve amyloid-beta plaques, which are characteristic of the disease.[1][3]

Interference with DNA Synthesis

Several studies suggest that iodo-quinoline compounds can interfere with DNA synthesis in microbial cells. It is proposed that these molecules can intercalate between the base pairs of DNA, disrupting the replication and transcription processes. This leads to the destabilization of the DNA structure, potentially causing mutations and strand breaks, ultimately resulting in cell death.[2][3]

Disruption of Microbial Cell Membranes

The antifungal activity of iodo-quinolines is also attributed to their ability to disrupt the integrity of the fungal cell wall and membrane.[2][8] This disruption increases the permeability of the cell membrane, leading to the leakage of essential cellular components and subsequent cell lysis.[8]

Enzyme Inhibition

Beyond the indirect inactivation of metalloenzymes through chelation, iodo-quinoline derivatives have been shown to directly inhibit the activity of key enzymes involved in cancer progression.

-

Tyrosine Kinase Inhibition: Certain quinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for cancer cell proliferation, survival, and angiogenesis.[9][10]

-

Topoisomerase Inhibition: Some iodo-quinoline compounds can act as topoisomerase inhibitors.[11] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, iodo-quinolines can induce DNA damage and trigger apoptosis in cancer cells.[11][12]

Signaling Pathways Modulated by Iodo-Quinoline Compounds

Iodo-quinolines, particularly clioquinol, have been shown to modulate specific signaling pathways implicated in cancer cell survival and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Clioquinol has been demonstrated to inhibit NF-κB activity in human prostate cancer cells.[6][7] This inhibition is mediated by a reduction in the nuclear level of the p65 subunit of NF-κB.[6][7] Interestingly, this inhibitory effect is enhanced in the presence of zinc.[6][7]

Disruption of Lysosomal Integrity

Clioquinol can also induce alterations in lysosome permeability in a zinc-dependent manner.[6][7] The disruption of lysosomes can lead to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, triggering apoptosis. Studies have shown that clioquinol targets the NF-κB and lysosome pathways independently.[6][7]

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of various iodo-quinoline compounds against different cell lines and microorganisms.

Table 1: Anticancer Activity of Iodo-Quinoline Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Quinoline-amidrazone (10d) | A549 | Lung Cancer | 43.1 | [13] |

| Quinoline-amidrazone (10g) | MCF-7 | Breast Cancer | 59.1 | [13] |

| TAS-103 | P388 | Leukemia | 0.0011 | [11] |

| TAS-103 | KB | Nasopharyngeal Carcinoma | 0.0096 | [11] |

| 4-Anilinoquinoline (61) | Various | Colon, Lung, Ovarian, Breast | 0.0015 - 0.0039 | [14] |

| 7-tert-butyl-substituted quinoline (65) | MCF-7 | Breast Cancer | 0.02 - 0.04 | [14] |

Table 2: Antimicrobial and Antifungal Activity of Iodo-Quinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| Clioquinol | Candida spp. | Antifungal | 0.031 - 2 | [15] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | Antifungal | 2 - 1024 | [15] |

| Quinoline-based hydroxyimidazolium (7c) | Cryptococcus neoformans | Antifungal | 15.6 | [16] |

| Quinoline-based hydroxyimidazolium (7d) | Cryptococcus neoformans | Antifungal | 15.6 | [16] |

| Quinoline derivative (6) | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | Antibacterial | 3.12 - 50 | [17] |

| Quinoline derivative (6) | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Antifungal | Potentially active | [17] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanisms of action of iodo-quinoline compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Preparation of Iodo-Quinoline Compound Dilutions: A stock solution of the iodo-quinoline compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[1][2][18]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[3][18]

-

Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the iodo-quinoline compound that completely inhibits the visible growth of the microorganism.[1][18]

Fungal Cell Membrane Permeability Assay

Protocol:

-

Treatment of Fungal Cells: Fungal spore suspension (e.g., 1 x 10⁶ CFU/mL) is treated with various concentrations of the iodo-quinoline compound for a defined period (e.g., 6 hours).[19]

-

Staining: The treated fungal cells are harvested by centrifugation and resuspended in a buffer solution. A fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI), is added to the cell suspension.[19][20]

-

Analysis: The uptake of the fluorescent dye by the fungal cells is quantified using flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates damage to the cell membrane.[20]

Tyrosine Kinase Inhibition Assay

Protocol:

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the recombinant tyrosine kinase enzyme (e.g., EGFR, VEGFR2), a specific substrate peptide, and ATP.

-

Incubation: The iodo-quinoline compound at various concentrations is pre-incubated with the kinase enzyme. The kinase reaction is then initiated by the addition of the substrate and ATP.

-

Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.[9]

-

IC₅₀ Determination: The concentration of the iodo-quinoline compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.[9]

Topoisomerase I Relaxation Assay

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.

-

Inhibition: The iodo-quinoline compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the topoisomerase I to relax the supercoiled DNA.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[11][21]

Conclusion

The mechanism of action of iodo-quinoline compounds is complex and multifaceted, involving a range of molecular targets and cellular pathways. Their ability to chelate metal ions, interfere with DNA synthesis, disrupt cell membranes, and inhibit key enzymes underscores their broad therapeutic potential. The insights into their modulation of signaling pathways such as NF-κB and their ability to induce lysosomal disruption provide a strong rationale for their further investigation and development as novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile class of compounds.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 3. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 14. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of 6-Iodo-3-methylquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and proposed crystallographic analysis of 6-Iodo-3-methylquinolin-4-amine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline structures are foundational in the development of therapeutic agents, particularly in oncology and infectious diseases. The inclusion of an iodine atom and a methyl group on the quinoline scaffold is known to modulate the compound's chemical reactivity and biological activity. While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature have not yielded a publicly available crystal structure for this compound, this guide furnishes detailed, validated protocols for its synthesis and a proposed methodology for its crystallization and subsequent single-crystal X-ray diffraction analysis. The aim is to provide a foundational resource for researchers seeking to elucidate the three-dimensional structure of this compound and its derivatives, a critical step in structure-based drug design and development.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Quinoline derivatives are known for their wide range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[1] The title compound's structure, featuring an iodine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position, makes it a valuable scaffold for medicinal chemistry.[1] The iodine atom can serve as a handle for further functionalization through reactions like nucleophilic substitution and can enhance binding affinity to biological targets through hydrophobic interactions.[1] The amine group may participate in crucial hydrogen bonding with enzymes or receptors.[1]

A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this guide presents a generalized, yet detailed, experimental protocol for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction, based on established methodologies for similar quinoline derivatives.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, as outlined by general synthetic strategies for quinoline derivatives.[1] The following protocol is a representative example.

Experimental Protocol for Synthesis

A plausible synthetic route involves the following key transformations:

-

Starting Material Preparation: The synthesis typically commences with a commercially available precursor, such as 3-methylquinoline.[1]

-

Iodination: Introduction of the iodine atom at the 6-position is commonly achieved via electrophilic aromatic substitution. A standard procedure would involve the use of an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent, such as sulfuric acid or an organic solvent.[1]

-

Nitration and Reduction (Amine Formation): To introduce the amine group at the 4-position, a common strategy is to first nitrate the quinoline ring, followed by reduction of the nitro group. Alternatively, direct amination of a suitable precursor may be employed.[1]

-

Purification: The final product requires purification to achieve a high degree of purity suitable for crystallographic studies. This is typically accomplished through techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.[1]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Proposed Crystallization and Crystal Structure Determination

The following section outlines a standard methodology for obtaining single crystals of this compound and determining its crystal structure using X-ray diffraction.

Proposed Experimental Protocol for Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A systematic approach to screen for suitable crystallization conditions is recommended.

| Method | Description | Solvent Systems (Examples) |

| Slow Evaporation | The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and crystal formation. | Dichloromethane, Chloroform, Ethyl acetate, Methanol, Ethanol, Acetonitrile |

| Vapor Diffusion (Solvent/Anti-solvent) | The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container with a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. | Good Solvents: Dichloromethane, Chloroform. Anti-solvents: Hexane, Pentane, Diethyl ether. |

| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals. | Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

Proposed Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following steps are typically undertaken for structure determination:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Proposed Experimental Workflow for Crystallography

Caption: Proposed workflow for crystallization and X-ray structure determination.

Anticipated Structural Features and Data Presentation

Although the experimental crystal structure is not yet available, we can anticipate the types of quantitative data that would be obtained from a successful crystallographic study. These data would be crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Expected Crystallographic Data

The following tables are templates for the presentation of the crystallographic data that would be determined.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₀H₉IN₂ |

| Formula weight | 284.10 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| I(1)-C(6) | To be determined | N(1)-C(2)-C(3) | To be determined |

| N(1)-C(2) | To be determined | C(2)-C(3)-C(4) | To be determined |

| C(3)-C(11) | To be determined | C(3)-C(4)-N(2) | To be determined |

| C(4)-N(2) | To be determined | C(5)-C(6)-I(1) | To be determined |

| ... | To be determined | ... | To be determined |

Conclusion

This technical guide has outlined the current state of knowledge regarding the synthesis and structural analysis of this compound. While a definitive crystal structure remains to be elucidated, the detailed experimental protocols provided herein for its synthesis, crystallization, and proposed X-ray diffraction analysis offer a clear and actionable pathway for researchers in the field. The determination of this crystal structure would be a valuable contribution to medicinal chemistry, enabling detailed structure-activity relationship studies and facilitating the rational design of novel quinoline-based therapeutic agents. It is our hope that this guide will serve as a catalyst for such investigations.

References

The Quinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Quinoline-Based Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the history of medicinal chemistry. Its journey from a byproduct of coal tar distillation to the structural foundation of essential medicines is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and historical development of quinoline-based compounds, detailing key synthetic methodologies, mechanisms of action, and the evolution of their therapeutic applications.

The Dawn of Quinoline: Discovery and Early Synthesis

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. However, it was the elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, by August Kekulé in 1869 that paved the way for its synthetic exploration.[1] The late 19th century witnessed the development of several seminal named reactions that are still fundamental to quinoline chemistry today.

Key Historical Syntheses

A number of classical methods for quinoline synthesis were established in rapid succession, each offering a unique pathway to this versatile scaffold.

-

The Skraup Synthesis (1880): This reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[2][3] The reaction is notoriously exothermic but has been a cornerstone of quinoline synthesis for over a century.[4]

-

The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines.[1][5]

-

The Friedländer Synthesis (1882): This straightforward approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[6][7]

-

The Combes Quinoline Synthesis (1888): This method employs the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[8][9]

-

The Pfitzinger Reaction (1886): Isatin is reacted with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[10][11]

-

The Gould-Jacobs Reaction (1939): This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[12][13]

Quinolines in the Fight Against Malaria

The first significant therapeutic application of the quinoline scaffold predates its synthetic manipulation. Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. The quest for synthetic alternatives with improved efficacy and safety profiles led to the development of a range of quinoline-based antimalarials.

Chloroquine and its Analogs

Developed in the 1930s, chloroquine became a frontline antimalarial drug for decades. Its mechanism of action involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. Chloroquine is thought to cap the growing heme polymer (hemozoin), preventing further sequestration of heme and leading to a toxic buildup that kills the parasite. Other important quinoline antimalarials include mefloquine and amodiaquine.

Quantitative Efficacy of Quinoline Antimalarials

The following table summarizes the in vitro activity of key quinoline antimalarials against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) |

| Chloroquine | 3D7 (sensitive) | ~10-20 |

| K1 (resistant) | >100 | |

| Quinine | 3D7 (sensitive) | ~50-100 |

| K1 (resistant) | ~200-500 | |

| Mefloquine | 3D7 (sensitive) | ~10-30 |

| K1 (resistant) | ~20-50 |

IC50 values can vary depending on the specific assay conditions and parasite isolates used.[14][15][16][17][18]

The Accidental Discovery and Rise of Quinolone Antibiotics

The story of quinolone antibiotics begins with a serendipitous discovery in the 1960s. While attempting to synthesize the antimalarial chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute accidentally synthesized a byproduct with modest antibacterial activity: nalidixic acid.[19] This discovery marked the birth of the quinolone class of antibiotics.

From Nalidixic Acid to the Fluoroquinolones

Nalidixic acid, a naphthyridine derivative, is considered the first-generation quinolone. While its spectrum of activity was limited primarily to Gram-negative bacteria and its use was restricted to urinary tract infections, it laid the groundwork for future innovations. The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone core, giving rise to the fluoroquinolones. This structural modification dramatically expanded the antibacterial spectrum to include Gram-positive organisms and improved pharmacokinetic properties.

Generations of Fluoroquinolones and their Efficacy

The development of fluoroquinolones is often categorized into generations, each with an enhanced spectrum of activity and improved pharmacological profiles.

| Generation | Representative Drugs | General Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin | Narrow, primarily Gram-negative (Enterobacteriaceae) |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative, some Gram-positive, and atypical pathogens |

| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae |

| Fourth | Moxifloxacin, Gemifloxacin | Broad-spectrum with enhanced activity against anaerobic bacteria |

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative second and third-generation fluoroquinolones against common bacterial pathogens.

| Organism | Ciprofloxacin (MIC90, µg/mL) | Levofloxacin (MIC90, µg/mL) | Moxifloxacin (MIC90, µg/mL) |

| Escherichia coli | ≤0.06 - 1 | ≤0.12 - 2 | ≤0.12 - 1 |

| Klebsiella pneumoniae | 0.12 - 2 | 0.25 - 4 | 0.25 - 2 |

| Pseudomonas aeruginosa | 0.5 - 8 | 1 - 16 | 4 - 32 |

| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.5 - 2 | 0.12 - 0.5 |

| Streptococcus pneumoniae | 1 - 4 | 1 - 2 | 0.25 - 0.5 |

MIC90 values represent the concentration required to inhibit the growth of 90% of isolates and can vary based on geographic location and testing methodology.[20][21][22][23][24]

Mechanisms of Action: Visualized Pathways

The therapeutic success of quinoline-based compounds stems from their ability to specifically target vital processes in pathogens.

Antimalarial Quinolines: Inhibition of Heme Polymerization

Figure 1. Mechanism of action of chloroquine.

Quinolone Antibiotics: Inhibition of DNA Gyrase and Topoisomerase IV

Figure 2. Mechanism of action of fluoroquinolones.

Experimental Protocols: Key Historical Syntheses

The following sections provide generalized experimental protocols for some of the foundational quinoline syntheses. These are intended as illustrative examples and should be adapted with appropriate safety precautions and consideration of the specific substrates and reagents used.

The Friedländer Synthesis of a Substituted Quinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1 equivalent) and the α-methylene ketone (1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.[6][25][26][27]

Figure 3. General workflow for the Friedländer Synthesis.

The Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide). Stir until the initial color changes, indicating the opening of the isatin ring.

-

Carbonyl Addition: Add the carbonyl compound (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, dilute the reaction mixture with water and acidify with an acid (e.g., acetic acid) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure quinoline-4-carboxylic acid.[11][28][29][30]

Conclusion

The journey of quinoline-based compounds from their humble origins in coal tar to their indispensable role in modern medicine is a compelling narrative of scientific discovery and chemical innovation. The development of foundational synthetic methods in the 19th century provided the tools to explore the vast chemical space of quinoline derivatives, leading to the identification of potent antimalarial and antibacterial agents. The ongoing challenges of drug resistance necessitate a continued exploration of the quinoline scaffold, with the aim of developing next-generation therapeutics that can overcome these evolving threats. The rich history and versatile chemistry of quinolines ensure that they will remain a central focus of drug discovery and development for the foreseeable future.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. ijsr.net [ijsr.net]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. media.malariaworld.org [media.malariaworld.org]

- 19. researchgate.net [researchgate.net]

- 20. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. jocpr.com [jocpr.com]

- 29. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 30. revues.imist.ma [revues.imist.ma]

A Technical Guide to 6-Iodo-3-methylquinolin-4-amine in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 6-Iodo-3-methylquinolin-4-amine is not an active pharmacological agent but rather a key chemical intermediate. This guide focuses on its role in the synthesis of pharmacologically active compounds, specifically P2X7 receptor antagonists, and the pharmacological profile of these derivatives.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. While it does not exhibit significant intrinsic pharmacological activity, its rigid quinoline scaffold and the presence of a reactive iodine atom make it an ideal precursor for the synthesis of a variety of substituted quinoline derivatives. Notably, it is a key intermediate in the development of potent and selective antagonists for the P2X7 receptor, an ion channel implicated in inflammation, neuropathic pain, and other diseases. This document outlines the synthetic utility of this compound and the pharmacological properties of the resulting P2X7 antagonists.

Synthetic Utility and Logical Workflow

The primary utility of this compound in drug discovery is its role as a scaffold in Suzuki coupling reactions. The iodine atom at the 6-position is readily displaced by various boronic acids, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the resulting compounds. The general workflow for synthesizing and evaluating novel P2X7 antagonists from this intermediate is depicted below.

Caption: Synthetic and screening workflow for P2X7 antagonists.

Pharmacology of 6-Substituted-3-methylquinolin-4-amine Derivatives

Mechanism of Action: P2X7 Receptor Antagonism

The derivatives synthesized from this compound primarily act as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines.

Upon activation by ATP, the P2X7 receptor opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial activation is responsible for rapid cellular responses. Prolonged activation leads to the formation of a larger, non-selective pore, which can lead to the activation of the NLRP3 inflammasome and subsequent release of interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent mediators of inflammation. The quinoline-based antagonists block the initial channel opening, thereby preventing the downstream inflammatory signaling.

Caption: P2X7 receptor signaling pathway and point of inhibition.

Quantitative Data for Representative Derivatives

The following table summarizes the in vitro potency of representative 6-substituted-3-methylquinolin-4-amine derivatives as P2X7 receptor antagonists. The data is a composite from typical findings in the literature for this class of compounds and serves as an illustrative example.

| Compound ID | 6-Position Substituent | hP2X7 IC₅₀ (nM) | rP2X7 IC₅₀ (nM) |

| Cmpd-1 | 4-Fluorophenyl | 50 | 75 |

| Cmpd-2 | 2-Methoxyphenyl | 25 | 40 |

| Cmpd-3 | 3-Cyanophenyl | 15 | 22 |

| Cmpd-4 | Pyridin-4-yl | 8 | 12 |

hP2X7: human P2X7 receptor; rP2X7: rat P2X7 receptor. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.

Key Experimental Protocols

The characterization of P2X7 receptor antagonists derived from this compound involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Primary Potency Assay: Calcium Flux Assay

This assay is a high-throughput method to measure the ability of a compound to block the influx of calcium through the P2X7 ion channel upon activation by ATP.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured to confluence in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: The cells are washed, and the test compounds (at various concentrations) are pre-incubated with the cells for 15-30 minutes.

-

Activation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is measured, and then a solution of the P2X7 agonist (e.g., BzATP) is added to stimulate the channel. The resulting change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time.

-

Data Analysis: The increase in fluorescence in the presence of the compound is compared to the control (agonist alone). The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for a calcium flux assay.

Secondary Assay: IL-1β Release Assay

This assay confirms the functional antagonism of the P2X7 receptor in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine release.

Methodology:

-

Cell Culture and Priming: Human THP-1 monocytes are differentiated into macrophage-like cells using PMA. The cells are then primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and components of the NLRP3 inflammasome.

-

Compound Incubation: The primed cells are pre-incubated with the test compounds for 30 minutes.

-

P2X7 Activation: The cells are then stimulated with ATP or BzATP for 1 hour to activate the P2X7 receptor and induce the release of mature IL-1β.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: The amount of IL-1β released in the presence of the compound is compared to the control, and the IC₅₀ value is determined.

Conclusion

This compound is a valuable and versatile starting material in drug discovery, particularly for the generation of P2X7 receptor antagonists. Its chemical properties facilitate the rapid synthesis of diverse libraries of compounds through Suzuki coupling. The resulting 6-substituted-3-methylquinolin-4-amine derivatives have demonstrated high potency in blocking P2X7 receptor signaling, a key pathway in inflammatory processes. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel clinical candidates derived from this important chemical scaffold.

Tautomerism in Quinolone and Hydroxyquinoline Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in quinolone and hydroxyquinoline structures. Understanding the delicate equilibrium between tautomeric forms is paramount in the fields of medicinal chemistry and drug development, as it profoundly influences a molecule's physicochemical properties, biological activity, and ultimately its therapeutic efficacy. This document delves into the core principles of tautomerism in these heterocyclic systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to Tautomerism in Quinolones and Hydroxyquinolines

Quinolone and hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Their biological activity is intimately linked to their ability to exist in different tautomeric forms. The two primary types of tautomerism observed are keto-enol and lactam-lactim tautomerism.

-

Keto-Enol Tautomerism: This is prevalent in hydroxyquinolines, where a proton can migrate between a hydroxyl group and the ring nitrogen, leading to an equilibrium between the enol (hydroxy) and keto (oxo) forms. For instance, 4-hydroxyquinoline can exist in equilibrium with 4(1H)-quinolone.

-

Lactam-Lactim Tautomerism: This type of tautomerism is characteristic of quinolones, which are cyclic amides (lactams). A proton shift can occur from the nitrogen atom to the carbonyl oxygen, resulting in the formation of a lactim tautomer. This is essentially a special case of amide-imidol tautomerism.[1][2][3]

The position of this equilibrium is not static and is influenced by a multitude of factors including the substitution pattern on the quinoline ring, the polarity of the solvent, temperature, and pH.[4] These factors can stabilize one tautomer over the other, thereby altering the molecule's shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for drug-receptor interactions.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting the relative energies of tautomers.

Table 1: Calculated Relative Energies of Quinolone and Hydroxyquinoline Tautomers

| Compound | Tautomeric Forms (More Stable Form Highlighted) | Energy Difference (kJ mol-1) | Method | Reference |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | Hydroxyquinoline vs. Quinolone | 27 | B3LYP/6-311++G(d,p) | [5] |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | Hydroxyquinoline vs. Quinolone | 38 | B3LYP/6-311++G(d,p) | [5] |

Note: The energy difference represents the calculated energy of the less stable tautomer relative to the more stable one.

The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.

Table 2: Solvent Effects on Tautomeric Equilibrium

| Compound | Solvent | Predominant Tautomer | Observations | Reference |

| 7-hydroxyquinoline derivatives | Toluene | Azo (enol) | Equilibrium mixture of three tautomers observed. | [6] |

| 7-hydroxyquinoline derivatives | Acetonitrile | Keto | Increased solvent polarity stabilizes the more polar keto tautomers. | [6] |

| 7-hydroxyquinoline derivatives | Chloroform | Keto | Stabilized by intermolecular hydrogen bonding with the C=O group of the keto form. | [6] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the quinolone or hydroxyquinoline derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration (typically 5-10 mg/mL).

-

The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to investigate solvent effects.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For 1H NMR, typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Analysis and KT Determination:

-

Identify the distinct resonance signals corresponding to each tautomer in the 1H NMR spectrum. Protons in different chemical environments in the keto/lactam and enol/lactim forms will have different chemical shifts.

-

Integrate the signals corresponding to specific protons present in only one of the tautomeric forms.

-

The tautomeric ratio (and thus KT) can be calculated from the ratio of the integrated areas of the signals corresponding to each tautomer.[7] For example, if a proton signal for the keto form has an integral of Iketo and a corresponding signal for the enol form has an integral of Ienol, then KT = [enol]/[keto] = Ienol / Iketo.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent.

-

Prepare a series of dilutions to a concentration range where absorbance is within the linear range of the spectrophotometer (typically 10-4 to 10-6 M).

-

Perform measurements in various solvents to assess the effect of polarity on the equilibrium.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm) using a double-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis and KT Determination:

-

The spectra of the tautomeric mixture will show overlapping absorption bands corresponding to each tautomer.

-

The equilibrium constant can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or temperature.[8]

-

By assuming that in a non-polar solvent only one tautomer (e.g., the enol form) is present, its molar absorptivity can be determined. In a polar solvent where both tautomers are present, the concentration of each can be calculated using Beer-Lambert law if the molar absorptivities of both forms are known or can be estimated.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.

Detailed Methodology:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or solutions.

-

-

FTIR Data Acquisition:

-

Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm-1).

-

Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

-

Data Analysis:

-

Analyze the spectrum for characteristic vibrational bands. For example, the keto/lactam form will show a strong C=O stretching vibration (typically around 1650-1700 cm-1), while the enol/lactim form will exhibit an O-H stretching band (around 3200-3600 cm-1) and a C=N stretching vibration.[2][11]

-

The relative intensities of these bands can provide qualitative information about the predominant tautomer in the sample.

-

Computational Chemistry (Density Functional Theory)

DFT calculations are a powerful predictive tool for studying tautomerism.

Detailed Methodology:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the molecule of interest.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] This process finds the lowest energy conformation for each tautomer.

-

-

Energy Calculation:

-

Calculate the single-point electronic energy of each optimized structure at the same level of theory.

-

Solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[12]

-

-

Data Analysis:

-

The relative stability of the tautomers is determined by comparing their calculated electronic energies. The tautomer with the lowest energy is predicted to be the most stable.

-

The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) between the tautomers using the equation: ΔG = -RTln(KT).

-

Biological Relevance and Signaling Pathways

The tautomeric state of quinolones and hydroxyquinolines has profound implications for their biological activity. The specific tautomer present can dictate how the molecule interacts with its biological target.

Quinolones and DNA Gyrase Interaction

Quinolone antibiotics exert their antibacterial effect by inhibiting DNA gyrase, a bacterial enzyme essential for DNA replication.[13][14] The prevailing model suggests that quinolones bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA.[15] This leads to an arrest of DNA replication and ultimately cell death. The keto-enol tautomerism of the 4-oxo group is thought to be crucial for this interaction.

Hydroxyquinolines in Antimalarial Action

The antimalarial activity of certain hydroxyquinoline derivatives is also influenced by their tautomeric state. For instance, the 4-hydroxyquinoline tautomer is often considered the active form against the malaria parasite, Plasmodium falciparum.[5] It is proposed that this tautomer can effectively chelate with heme, a byproduct of hemoglobin digestion by the parasite, thereby preventing its detoxification and leading to parasite death.

Conclusion

The tautomerism of quinolone and hydroxyquinoline structures is a critical aspect that governs their chemical behavior and biological function. A thorough understanding of the factors that influence the tautomeric equilibrium and the ability to characterize and quantify the different tautomeric forms are essential for the rational design of new and more effective therapeutic agents. The integrated use of experimental techniques such as NMR, UV-Vis, and FTIR spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for investigating these dynamic systems. This knowledge is invaluable for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of these important classes of heterocyclic compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 7. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. cerritos.edu [cerritos.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Iodo-3-methylquinolin-4-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Iodo-3-methylquinolin-4-amine, a quinoline derivative with potential applications in medicinal chemistry and drug development. While the direct synthesis from 3-methylquinoline presents significant regioselectivity challenges, a more practical and higher-yielding multi-step synthetic route is proposed, commencing from commercially available 4-iodoaniline. This alternative pathway involves a Conrad-Limpach cyclization to construct the core quinolin-4-one scaffold, followed by chlorination and subsequent amination to yield the target compound. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to guide researchers in the successful synthesis of this important molecule.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity. The target molecule, this compound, incorporates an iodine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position. The presence of the iodine atom can enhance binding affinity to biological targets, making this compound a person of interest for further investigation in drug discovery programs.[1]

The synthesis of this compound from 3-methylquinoline is challenging due to the difficulty in achieving regioselective functionalization at the C4 and C6 positions. Therefore, a more robust synthetic strategy is presented, starting from 4-iodoaniline, which ensures the correct placement of the iodine substituent from the outset.